![molecular formula C9H10N4O B13277174 [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13277174.png)
[1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol: is a heterocyclic compound that contains a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring. The specific steps include:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst.
- Isolation and purification of the triazole product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction reactions to form dihydro or tetrahydro derivatives.
Substitution: The hydroxyl group can be substituted with various functional groups such as halides, ethers, or esters.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) for halogenation or alkyl halides for etherification.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include dihydro and tetrahydro derivatives.
- Substitution products include halides, ethers, and esters.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Acts as a precursor for the synthesis of more complex heterocyclic compounds.
Biology:
- Investigated for its potential as an antimicrobial and antifungal agent.
- Studied for its role in enzyme inhibition and receptor binding.
Medicine:
- Explored for its anticancer properties due to its ability to interfere with cell proliferation.
- Potential use in the development of new therapeutic agents for various diseases.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, modulating their function and activity.
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar biological activities.
Pyridine derivatives: Compounds like pyridoxine (Vitamin B6) that contain the pyridine ring.
Imidazole: A five-membered ring compound with nitrogen atoms, similar in structure and reactivity.
Uniqueness:
- The combination of the triazole and pyridine rings in [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol provides unique electronic and steric properties, enhancing its binding affinity and specificity for biological targets.
- The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(1-methyl-5-pyridin-4-yltriazol-4-yl)methanol |
InChI |
InChI=1S/C9H10N4O/c1-13-9(8(6-14)11-12-13)7-2-4-10-5-3-7/h2-5,14H,6H2,1H3 |
InChI Key |
BRXMONCTYGENIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)CO)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


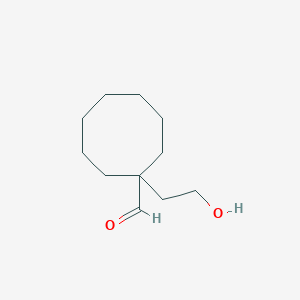
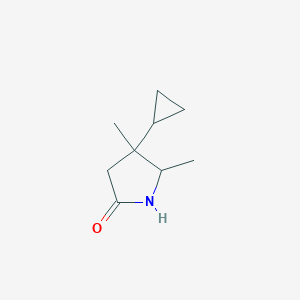
amine](/img/structure/B13277099.png)
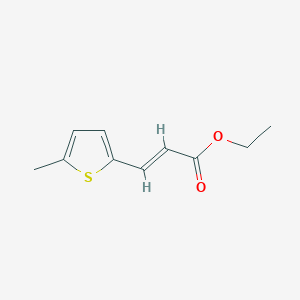
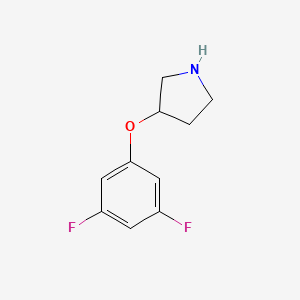
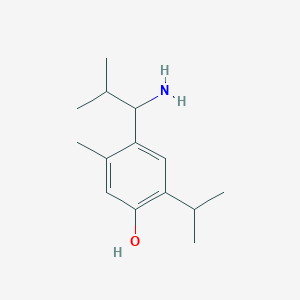

![N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13277145.png)
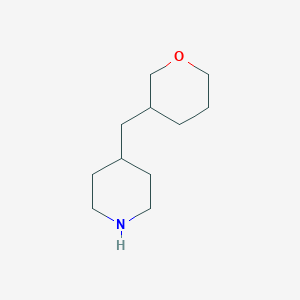

![N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13277158.png)
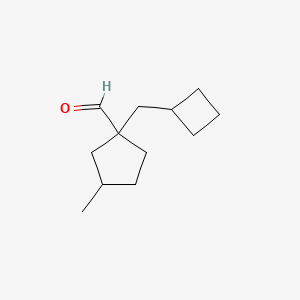
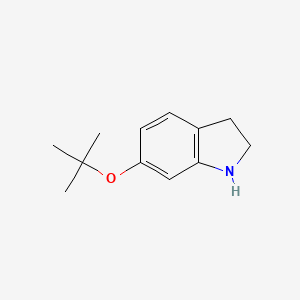
![(Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B13277175.png)
